![molecular formula C4H9NO B1295428 1,2-Oxazinane CAS No. 36652-42-3](/img/structure/B1295428.png)
1,2-Oxazinane
Overview
Description
1,2-Oxazinane is a heterocyclic compound with the molecular formula C4H9NO . It is a cyclic compound that contains one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of 1,2-Oxazinane has been achieved through various methods. One approach involves an organocatalytic [4 + 2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester . Another method involves [3 + 3] cycloaddition reactions between oxyallyl cations and nitrones . These reactions are catalyzed by hydrogen-bond donors such as phenols and squaramides .
Molecular Structure Analysis
The molecular structure of 1,2-Oxazinane consists of a six-membered ring with one oxygen atom and one nitrogen atom . The exact mass of 1,2-Oxazinane is 87.068413911 g/mol .
Chemical Reactions Analysis
1,2-Oxazinane can participate in various chemical reactions. For instance, it can undergo organocatalytic [4 + 2] cycloaddition reactions with methyleneindolinones to form chiral 1,2-oxazinane spirocyclic scaffolds . It can also react with a range of nitrones to afford 1,2-oxazinanes in good to high yields .
Physical And Chemical Properties Analysis
1,2-Oxazinane is a heterocyclic compound with the molecular formula C4H9NO. It has a molecular weight of 87.12 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors .
Scientific Research Applications
Asymmetric Synthesis of Chiral 1,2-Oxazinane
A novel approach has been developed to synthesize chiral 1,2-oxazinane spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester . This method provides a new way to create chiral 1,2-oxazinane compounds, which are important in various fields of chemistry .
Construction of Hexahydropyridazin Spirocyclic Scaffolds
In addition to the synthesis of chiral 1,2-oxazinane, a hydrazide 1,4-synthon is designed and synthesized to construct chiral hexahydropyridazin spirocyclic scaffolds with methyleneindolinones via [4 + 2] cycloaddition reaction . This method expands the application of 1,2-oxazinane in the synthesis of complex molecular structures .
Development of Bioactive Compounds
1,2-Oxazinane and hexahydropyridazin constitute two groups of bioactive compounds owing to the presence of two heteroatoms . For example, FR900482 (V) and FK317 (VI) are antibiotics with exceptionally potent antitumor activity . The incorporation of 1,2-oxazinane into bioactive compounds can potentially lead to the creation of new compounds with interesting properties .
Synthesis of Chiral α-Substituted Ketones
The stability of several 1,2-oxazines and 1,2-oxazinanes towards organometallic compounds was tested to rate their operability as cyclic chiral Weinreb amide auxiliaries . 3,6-Di-tert-butyl-1,2-oxazinane gave the best results and was introduced as a chiral Weinreb amide-type auxiliary to yield chiral α-substituted ketones in a diastereomeric manner .
Synthesis of Antioxidant and Anti-Inflammatory Compounds
1,3-Oxazine derivatives have been synthesized and studied for their antioxidant and anti-inflammatory activities . This highlights the potential of 1,2-oxazinane in the development of new therapeutic agents
Mechanism of Action
Target of Action
1,2-Oxazinane, also known as Tetrahydrooxazine, is a small molecule that primarily targets Endoglucanase 5A in Bacillus agaradhaerens and Beta-glucosidase A in Thermotoga maritima . These enzymes play crucial roles in the breakdown of complex carbohydrates, contributing to the organism’s energy metabolism.
Result of Action
The molecular and cellular effects of 1,2-Oxazinane’s action are not well-documented. Given its targets, it is plausible that the compound could influence carbohydrate metabolism within the organisms. More research is needed to confirm this and to understand the broader implications of these effects .
Safety and Hazards
Future Directions
Given the relevance of spiro-oxindole scaffolds and 1,2-oxazinane or hexahydropyridazin, it is anticipated that incorporation of both pharmaceutical and biological structural motifs into one molecule might lead to the creation of new compounds with potentially interesting properties . Therefore, it is significant for drug design to introduce 1,2-oxazinane and hexahydropyridazin into spiro-oxindole scaffolds at the C3-position .
properties
IUPAC Name |
oxazinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-4-6-5-3-1/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQGLZFAWYKKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCONC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190113 | |
Record name | 2H-1,2-Oxazine, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Oxazinane | |
CAS RN |
36652-42-3 | |
Record name | 2H-1,2-Oxazine, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036652423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,2-Oxazine, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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